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Compound of Interest

Compound Name:
(2R,4R)-4-hydroxypiperidine-2-

carboxylic acid

CAS No.: 1622-20-4

Cat. No.: B182098

Get Quote

Chemical Identity & Stereochemical Nomenclature
The molecule (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid is a specific stereoisomer of 4-

hydroxypipecolic acid. Due to the presence of two chiral centers (C2 and C4) on the piperidine

ring, four stereoisomers exist. Accurate nomenclature is critical for experimental reproducibility,

as "cis" and "trans" designations depend on the reference frame (relative vs. absolute

configuration).

Synonym Mapping & Configuration
In the context of amino acid nomenclature (referencing Proline):

(2S)-Pipecolic acid corresponds to the L-series.

(2R)-Pipecolic acid corresponds to the D-series.

For the (2R,4R) isomer:
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Absolute Configuration: (2R, 4R)

Relative Configuration:trans

The carboxyl group at C2 and the hydroxyl group at C4 are on opposite sides of the

piperidine ring plane (assuming the standard chair conformation where the bulky

carboxylate prefers the equatorial position, the (4R)-hydroxyl would be axial, or vice-versa

depending on substitution patterns, but the relationship is trans).

Common Name:trans-4-Hydroxy-D-pipecolic acid.

Table 1: Stereochemical Designations of 4-Hydroxypipecolic Acid Isomers

IUPAC Name
Common
Name

Configuration Series
CAS Number
(Generic/Speci
fic)

(2R,4R)-4-

hydroxy-2-

piperidinecarbox

ylic acid

trans-4-Hydroxy-

D-pipecolic acid
Trans D

14228-16-1

(racemate);

Specific isomer

often custom

synthesized

(2S,4S)-4-

hydroxy-2-

piperidinecarbox

ylic acid

trans-4-Hydroxy-

L-pipecolic acid
Trans L

14228-16-1

(racemate)

(2S,4R)-4-

hydroxy-2-

piperidinecarbox

ylic acid

cis-4-Hydroxy-L-

pipecolic acid
Cis L 3099-54-5

(2R,4S)-4-

hydroxy-2-

piperidinecarbox

ylic acid

cis-4-Hydroxy-D-

pipecolic acid
Cis D

321744-26-7 (as

Boc-Me ester)
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Structural Visualization
The following diagram illustrates the stereochemical relationships and the specific target

molecule.
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(4 stereoisomers)
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(Unnatural/Synthetic)

(2S,4R)
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(Common Natural Product)

(2S,4S)
trans-4-Hydroxy-L-pipecolic acid

(2R,4S)
cis-4-Hydroxy-D-pipecolic acid

(2R,4R)
trans-4-Hydroxy-D-pipecolic acid

TARGET MOLECULE
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Figure 1: Stereochemical family tree of 4-hydroxypipecolic acid, highlighting the (2R,4R) target.

Synthesis & Production Protocols
Access to the specific (2R,4R) isomer is challenging via extraction from natural sources, as the

L-cis isomer ((2S,4R)) is the predominant natural form (e.g., in Acacia species). Therefore,

asymmetric chemical synthesis is the preferred route for high-purity production.

Core Synthetic Strategy: Ring-Closing Metathesis (RCM)
The most robust and scalable method for synthesizing (2R,4R)-4-hydroxypipecolic acid

involves the Ring-Closing Metathesis (RCM) of chiral vinylglycinol derivatives, followed by

stereoselective hydroxylation. This approach allows for the retention of chirality from the

starting material.

Experimental Protocol
Objective: Synthesis of (2R,4R)-4-hydroxypipecolic acid from D-Vinylglycinol.

Reagents:
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Starting Material: N-Boc-D-Vinylglycinol (derived from D-Methionine or D-Glutamic acid).

Catalyst: Grubbs' 2nd Generation Catalyst.

Hydroxylation Reagents: Iodine (

), Silver Acetate (

), Acetic Acid (

) (Woodward/Prevost conditions).

Step-by-Step Methodology:

N-Allylation (Pre-RCM Setup):

React N-Boc-D-vinylglycinol with allyl bromide and sodium hydride (

) in DMF at 0°C to install the N-allyl group.

Result: N-Boc-N-allyl-D-vinylglycinol.

Ring-Closing Metathesis (RCM):

Dissolve the diene (0.05 M) in anhydrous dichloromethane (DCM).

Add Grubbs' II catalyst (5 mol%). Reflux for 12–24 hours under inert atmosphere (

).

Mechanism:[1] The catalyst promotes the formation of the dehydropipecolic acid ring

(1,2,3,6-tetrahydropyridine core).

Result: (R)-N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid ester.

Stereoselective Hydroxylation (The Critical Step):

Woodward Reaction (Cis-hydroxylation) vs. Prevost Reaction (Trans-hydroxylation).
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To obtain the (2R,4R)-trans isomer from the intermediate, use a modified Prevost reaction

or Epoxidation/Ring Opening:

Route A (Epoxidation): Treat the alkene with

-CPBA to form the epoxide. Due to the steric bulk of the N-Boc and C2-carboxyl groups,
epoxidation typically occurs anti to the C2 substituent.

Route B (Ring Opening): Open the epoxide with hydroxide (or acetate followed by

hydrolysis). Nucleophilic attack on the epoxide in a chair-like transition state typically

yields the trans-diaxial product, which relaxes to the diequatorial or equilibrium

conformer.

Note: Direct hydroboration-oxidation can also be tuned, but often yields mixtures. The

epoxidation route is more reliable for trans selectivity.

Deprotection:

Remove the N-Boc group using TFA/DCM (1:1).

Hydrolyze any ester protecting groups using LiOH in THF/Water.

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino

acid.

Synthetic Workflow Diagram

D-Vinylglycinol
(Chiral Precursor)

N-Allylation
(Allyl bromide, NaH) Diene Intermediate Ring-Closing Metathesis

(Grubbs II)
Dehydropipecolic Acid

(Cyclic Alkene)
Stereoselective Oxidation
(Epoxidation/Hydrolysis)

Trans-selective (2R,4R)-4-Hydroxypipecolic Acid
(Trans-D-Isomer)

Click to download full resolution via product page

Figure 2: Synthetic pathway via Ring-Closing Metathesis (RCM) for high-purity isomer

production.

Pharmacological & Synthetic Utility[2][3][4][5][6][7]
[8]
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The (2R,4R) isomer is not merely a passive structural analog; it serves as a high-value chiral

scaffold for the synthesis of complex pharmaceutical agents, particularly NMDA receptor

antagonists and beta-lactamase inhibitors.

NMDA Receptor Antagonists (The Inversion Strategy)
Potent NMDA antagonists, such as CGS 19755 (Selfotel) and its derivatives, often possess a

cis-4-phosphonomethyl or cis-4-substituted configuration relative to the C2-carboxylate.

The Role of (2R,4R): The trans-(2R,4R) isomer is the essential precursor for accessing cis-

(2R,4S) derivatives via

inversion.

Mechanism:

The (4R)-hydroxyl group of the trans isomer is activated (e.g., Mesylation or Tosylation).

A nucleophile (e.g., Phosphite, Azide, or Tetrazole anion) attacks C4.

Inversion of Configuration: The

displacement inverts the (4R) center to (4S), yielding the biologically active cis-(2R,4S)
product.

Critical Insight: Direct synthesis of the cis isomer is often less efficient than synthesizing the

trans isomer and inverting it, as the trans isomer is thermodynamically accessible via the

epoxidation/opening route described above.

Beta-Lactamase Inhibitors
Analogs of 4-hydroxypipecolic acid are structural homologs to the diazabicyclooctane core

found in Avibactam and Relebactam. The (2R,4R) scaffold provides a rigid template for

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


positioning hydrogen-bond donors/acceptors to interact with the active site serine or lysine

residues of beta-lactamase enzymes (Classes A, C, and D).

Logic of Application Diagram
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Nucleophilic Displacement (SN2)
(Inversion of Configuration)

NMDA Antagonists
(Cis-4-Substituted-D-Pipecolic Acid)

High Potency

Yields (2R,4S)

Click to download full resolution via product page

Figure 3: Strategic application of the (2R,4R) isomer as a precursor for stereochemically

inverted active drugs.

Analytical Characterization
Verifying the identity of the (2R,4R) isomer requires distinguishing it from its three

stereoisomers. Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( -NMR) Signatures
The coupling constants (

) between protons on the piperidine ring are diagnostic of the relative stereochemistry (cis vs.
trans).
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H2 Proton (alpha-proton):

In the trans-(2R,4R) isomer, if the carboxylate is equatorial, H2 is axial.

H4 (geminal to OH) configuration determines the splitting pattern.

Coupling Constants (

values):

Trans (2R,4R): Typically displays large diaxial coupling (

Hz) if H2 and H3_ax are diaxial, and specific couplings for H4 depending on its
axial/equatorial preference.

Differentiation: The cis isomer often shows smaller

values (axial-equatorial) for the H2-H3 relationship if the ring flips to accommodate the H-
bond, whereas the trans isomer is more rigid.

Optical Rotation
Specific Rotation

: The (2R,4R) isomer (D-series) will exhibit a rotation opposite in sign to the naturally
occurring (2S,4R) L-cis isomer.

Note: Exact values depend on solvent (H2O vs. HCl) and concentration. Always compare

against a certified standard or the enantiomer ((2S,4S)).
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General Properties & CAS Data

PubChem Compound Summary, CID 151907 (4-Hydroxypipecolic acid).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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